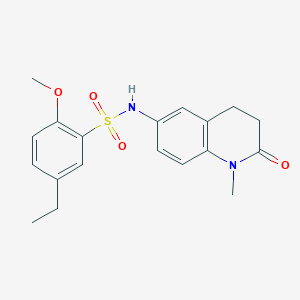

5-ethyl-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

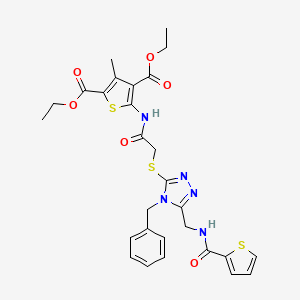

The compound “5-ethyl-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs . It also contains a tetrahydroquinoline structure, which is a type of heterocyclic compound .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Quinoline derivatives, for example, have been involved in various synthetic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate have a molecular weight of 277.28 .Applications De Recherche Scientifique

Molecular Structure Analysis

- Intramolecular Interactions: Studies on similar compounds have revealed intramolecular N—H⋯O=S interactions and intermolecular N—H⋯O=C hydrogen bonds, leading to the formation of hydrogen-bonded chains. This insight is crucial for understanding the chemical's behavior in various environments and could be applicable in designing compounds with specific molecular recognition capabilities (Gelbrich, Haddow, & Griesser, 2011).

Photodynamic Therapy (PDT) Applications

- Photosensitizer Properties: Research on structurally related compounds, such as zinc phthalocyanine derivatives, has identified high singlet oxygen quantum yields, which are significant for PDT. The potential of these compounds to be developed as Type II photosensitizers for cancer treatment highlights a valuable application area for similar benzenesulfonamide derivatives (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor and Antiproliferative Activities

- Synthetic and Biological Investigations: Several novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives were synthesized and showed potential antiproliferative activity against various tumor cell lines. This indicates the potential of benzenesulfonamide derivatives in the development of new anticancer agents (Motavallizadeh et al., 2014).

Antimicrobial Activity

- Synthesis and Evaluation: Studies have synthesized and evaluated the antimicrobial activity of compounds incorporating benzenesulfonamide moieties against a variety of bacteria and fungi. These studies provide a foundation for further research into the development of new antimicrobial agents utilizing the benzenesulfonamide group (Sarvaiya, Gulati, & Patel, 2019).

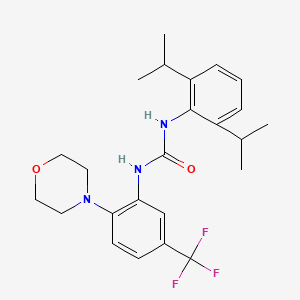

Diuretic and Antihypertensive Potential

- Hybrid Molecule Development: Research aiming to explore the pharmacological profile of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives has indicated potential diuretic and antihypertensive activities. This suggests that compounds with the benzenesulfonamide moiety could serve as a basis for developing new therapeutic agents in cardiovascular medicine (Rahman et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, similar compounds have been associated with certain hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mécanisme D'action

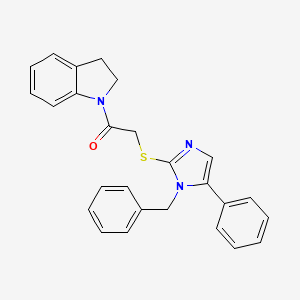

Indole Derivatives

The compound is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and show various biologically vital properties . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propriétés

IUPAC Name |

5-ethyl-2-methoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-4-13-5-9-17(25-3)18(11-13)26(23,24)20-15-7-8-16-14(12-15)6-10-19(22)21(16)2/h5,7-9,11-12,20H,4,6,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFFZSJXTJKOEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(thiazol-2-yl)benzyl)urea](/img/structure/B2392779.png)

![4-((3-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2392780.png)

![{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(3-pyridyl)carboxamide](/img/structure/B2392782.png)

![2-[(2-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2392784.png)

![1-(Azepan-1-yl)-2-[4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidin-1-yl]ethanone](/img/structure/B2392785.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2392787.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2392789.png)

![N-methyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2392793.png)

![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2392798.png)